molecular formula C20H22ClFN4O3 B10994746 C20H22ClFN4O3

C20H22ClFN4O3

Cat. No.: B10994746
M. Wt: 420.9 g/mol
InChI Key: NALJVKLSCUHTOT-UHFFFAOYSA-N
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Description

  • Loratadine is an antihistamine drug used to alleviate symptoms associated with allergies, such as allergic rhinitis and chronic urticaria (hives).
  • It was developed by S-Plogh and first introduced to the market in 1988.
  • The compound selectively inhibits peripheral histamine H1 receptors, competitively blocking the effects of histamine responsible for allergic reactions.
  • Unlike some older antihistamines, loratadine has minimal anticholinergic and central nervous system depressant effects.
  • Preparation Methods

    • Loratadine can be synthesized through the following method:
      • Start with 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine dissolved in toluene.
      • Add ethyl chloroformate dropwise to the solution.
      • After completion of the reaction, add water to separate the benzene layer.
      • After washing and drying, concentrate under reduced pressure to obtain an oily substance.
      • Recrystallize the oily substance from ether to obtain pure loratadine .
  • Chemical Reactions Analysis

    • Loratadine undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:

        Oxidation: Loratadine can be oxidized using suitable reagents to form its metabolites.

        Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

        Substitution: Nucleophilic substitution reactions can occur at the chlorine atom.

    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry and Biology:

  • Mechanism of Action

    • Loratadine selectively antagonizes H1 histamine receptors.
    • It competes with histamine for binding to these receptors, preventing allergic symptoms.
    • The exact molecular targets and pathways involved are still areas of ongoing research.
  • Comparison with Similar Compounds

    • Loratadine belongs to the long-acting tricyclic antihistamine class.
    • Its uniqueness lies in its high selectivity for peripheral H1 receptors and lack of significant anticholinergic or central effects.
    • Similar compounds include cetirizine, fexofenadine, and desloratadine.

    Remember that loratadine is commonly marketed under brand names like Claritin and Claratyne .

    Properties

    Molecular Formula

    C20H22ClFN4O3

    Molecular Weight

    420.9 g/mol

    IUPAC Name

    N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

    InChI

    InChI=1S/C20H22ClFN4O3/c1-29-18-7-4-15(12-17(18)21)24-19(27)13-23-20(28)26-10-8-25(9-11-26)16-5-2-14(22)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,23,28)(H,24,27)

    InChI Key

    NALJVKLSCUHTOT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl

    Origin of Product

    United States

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